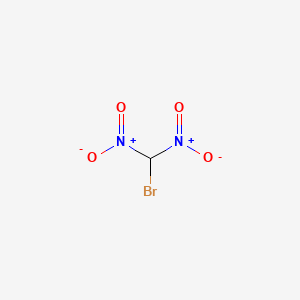
Bromodinitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromodinitromethane is a chemical compound with the molecular formula CHBrN2O4. It is a halogenated nitromethane derivative, characterized by the presence of both bromine and nitro functional groups. This compound is known for its reactivity and has been studied for various applications in organic synthesis and industrial processes.
Preparation Methods
Bromodinitromethane can be synthesized through several methods. One common synthetic route involves the bromination of nitromethane. In this process, nitromethane is treated with bromine at low temperatures to yield this compound. The reaction is typically carried out in the presence of a solvent such as chloroform or carbon tetrachloride to facilitate the bromination process .
Chemical Reactions Analysis
Bromodinitromethane undergoes a variety of chemical reactions due to the presence of both bromine and nitro groups. Some of the key reactions include:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as thiolates, phosphines, or halides.
Reduction Reactions: The nitro groups in this compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
Bromodinitromethane has been utilized in various scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound derivatives have been explored for their potential biological activities and as intermediates in the synthesis of pharmaceutical compounds.
Material Science: The compound has been studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bromodinitromethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations where this compound acts as a key intermediate .
Comparison with Similar Compounds
Bromodinitromethane can be compared with other halogenated nitromethane derivatives such as bromonitromethane and chlorodinitromethane. While all these compounds share similar structural features, this compound is unique due to the presence of two nitro groups, which enhance its reactivity and make it a valuable reagent in organic synthesis .
Similar Compounds
- Bromonitromethane
- Chlorodinitromethane
- Iododinitromethane
These compounds differ in their halogen substituents, which influence their reactivity and applications in various chemical processes .
Properties
CAS No. |
996-67-8 |
|---|---|
Molecular Formula |
CHBrN2O4 |
Molecular Weight |
184.93 g/mol |
IUPAC Name |
bromo(dinitro)methane |
InChI |
InChI=1S/CHBrN2O4/c2-1(3(5)6)4(7)8/h1H |
InChI Key |
GJPMCGKOSHNWNL-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


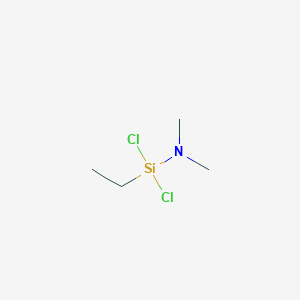
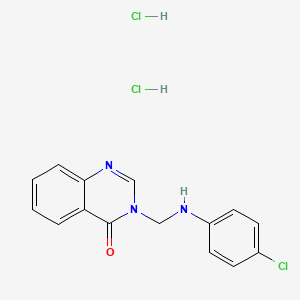
![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
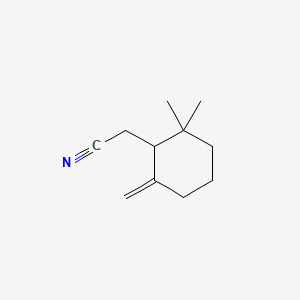
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
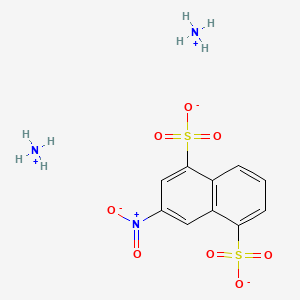
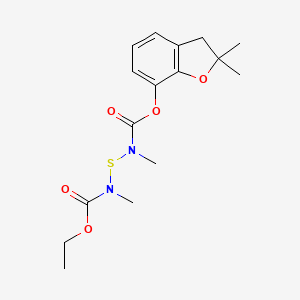
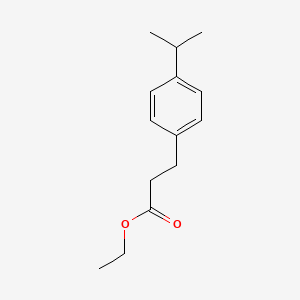

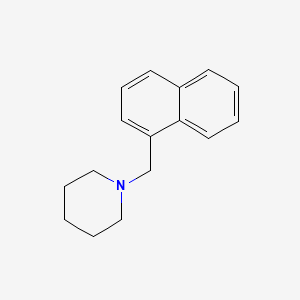

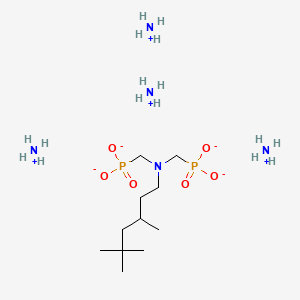
![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
